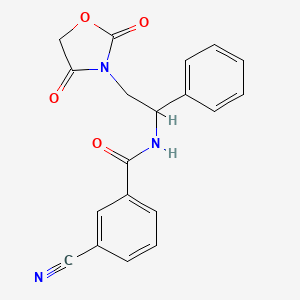![molecular formula C16H18ClN5O2 B2537325 (2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone CAS No. 1436191-98-8](/img/structure/B2537325.png)
(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C16H18ClN5O2 and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
A study demonstrated the synthesis of pyridine derivatives, including those with structures related to the queried compound, and evaluated their in vitro antimicrobial activity. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antimicrobial Agents
Further research synthesized novel biologically potent heterocyclic compounds, including derivatives of the compound , showcasing their potential as anticancer and antimicrobial agents. The synthesized compounds were studied for their anticancer activity against a 60 cancer cell line panel and exhibited promising results, alongside notable in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
Antituberculosis Studies
Another investigation focused on the synthesis of "(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone" derivatives for potential antituberculosis activity. The study reported the synthesis of a series of derivatives, with some displaying significant antituberculosis and anticancer activities, highlighting their relevance in developing new therapeutic agents for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Synthesis and Drug Development
The research also extends into the synthesis of related compounds for the development of novel drug candidates. One study focused on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), contributing to the exploration of new therapeutic pathways (Romero et al., 2012).
Mécanisme D'action
Target of Action
The primary target of (2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone is the enzyme Lysyl Oxidase Like 2 (LOXL2) . LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix, which is essential for the structural integrity of tissues .
Mode of Action
This compound acts as a selective inhibitor of LOXL2 . It binds to the active site of LOXL2, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the cross-linking process, affecting the structure and function of the extracellular matrix .
Biochemical Pathways
By inhibiting LOXL2, this compound affects the lysyl oxidase pathway, which is involved in the biosynthesis of connective tissue . The downstream effects include changes in tissue stiffness, cell adhesion, and cell migration .
Pharmacokinetics
It is known that the compound can inhibit three different cytochrome p450 enzymes (cyp 3a4, 2c9, and 2d6), which are involved in drug metabolism . This suggests that the compound may have significant interactions with other drugs metabolized by these enzymes .
Result of Action
The inhibition of LOXL2 by this compound can lead to changes in the structure and function of tissues, potentially affecting processes such as wound healing, fibrosis, and tumor progression .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of blood proteins can affect the compound’s inhibitory activity against LOXL2 . Furthermore, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemicals .
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c17-13-9-12(3-4-18-13)16(23)22-7-5-21(6-8-22)10-14-19-15(24-20-14)11-1-2-11/h3-4,9,11H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNTGGACLIPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CN3CCN(CC3)C(=O)C4=CC(=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


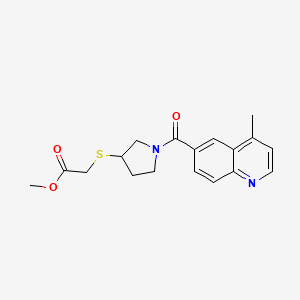
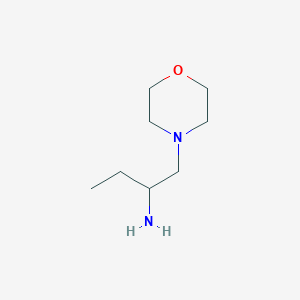
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)
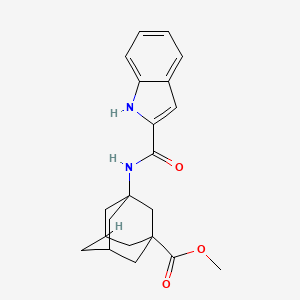
![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)
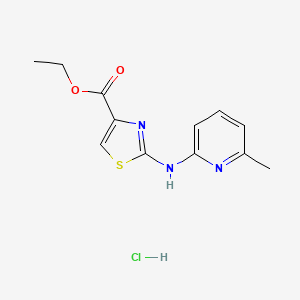
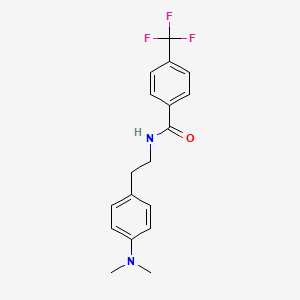
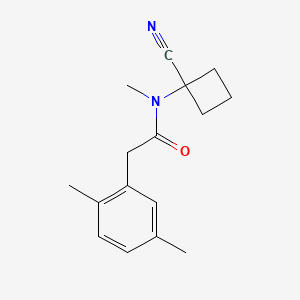
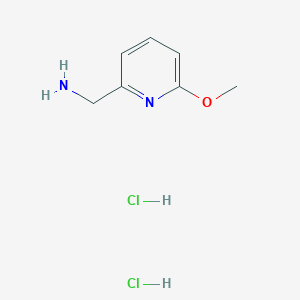
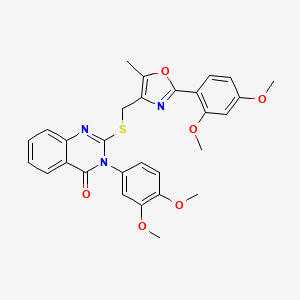
![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)
